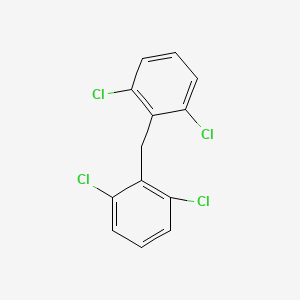

1,1'-Methylenebis(2,6-dichlorobenzene)

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84604-90-0 |

|---|---|

Molecular Formula |

C13H8Cl4 |

Molecular Weight |

306.0 g/mol |

IUPAC Name |

1,3-dichloro-2-[(2,6-dichlorophenyl)methyl]benzene |

InChI |

InChI=1S/C13H8Cl4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h1-6H,7H2 |

InChI Key |

HUNVCZYKHPLUQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,1 Methylenebis 2,6 Dichlorobenzene

Advanced Synthetic Routes for Methylenebis(halogenated benzenes)

The synthesis of methylenebis(halogenated benzenes) leverages a variety of chemical transformations, from traditional condensation reactions to highly efficient metal-catalyzed cross-couplings.

Condensation reactions represent a fundamental method for forging the carbon-carbon bond that forms the methylene (B1212753) bridge in diarylmethanes. labxchange.orglibretexts.org This process typically involves the reaction of two aromatic molecules with a one-carbon electrophile, resulting in the formation of a single larger molecule and the elimination of a small molecule, such as water. libretexts.orglibretexts.org

A common approach is the acid-catalyzed condensation of an appropriately substituted benzene (B151609) with a formaldehyde (B43269) source, such as paraformaldehyde or formalin. In the context of 1,1'-Methylenebis(2,6-dichlorobenzene), the synthesis would involve the reaction of 1,3-dichlorobenzene (B1664543) with formaldehyde in the presence of a strong acid catalyst like hydrochloric acid or sulfuric acid. A similar reaction has been successfully used to synthesize 4,4′-methylenebis(3-chloro-2,6-diethylaniline) from 3-chloro-2,6-diethylaniline (B1582751) and paraformaldehyde with hydrochloric acid. nih.gov The mechanism proceeds via the protonation of formaldehyde, which then acts as an electrophile, attacking the electron-rich aromatic ring of 1,3-dichlorobenzene. The resulting benzylic alcohol is protonated and loses water to form a benzylic carbocation, which then undergoes a second electrophilic aromatic substitution with another molecule of 1,3-dichlorobenzene to yield the final product.

Table 1: Example of Condensation Reaction for a Methylenebis(arene) Derivative

| Reactants | Catalyst | Product | Yield | Reference |

|---|

This table illustrates a representative condensation reaction to form a substituted diarylmethane, analogous to the synthesis of 1,1'-Methylenebis(2,6-dichlorobenzene).

An alternative synthetic pathway involves the direct halogenation of a pre-formed methylenebis(benzene) or a partially halogenated derivative. This approach falls under the category of electrophilic aromatic substitution. masterorganicchemistry.com To introduce chlorine atoms onto the benzene rings, the reaction is typically carried out by treating the substrate with chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.orglibretexts.org The reaction must be performed in the absence of UV light to prevent free-radical substitution on the methylene bridge. youtube.com

The key challenge in this strategy is controlling the regioselectivity. The existing methylene bridge and any chlorine atoms already present on the rings will direct the position of incoming chlorine atoms. The methylene group is an ortho-, para-director. Therefore, chlorination of diphenylmethane (B89790) would yield a mixture of isomers, and achieving the specific 2,6-dichloro substitution pattern on both rings selectively would be difficult and likely result in a low yield of the desired product amidst a complex mixture of other chlorinated isomers.

Modern synthetic organic chemistry offers powerful catalytic methods for the controlled formation of carbon-carbon bonds, which are highly applicable to the synthesis of dihalogenated diarylmethanes. nih.govacs.org These methods often provide higher yields and selectivity compared to classical approaches.

Cross-coupling reactions are particularly prominent. nih.gov These reactions involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex, typically based on palladium or nickel. organic-chemistry.orgresearchgate.net

Negishi Coupling: This reaction couples an organozinc compound with an organic halide. nih.gov For the target molecule, one could envision coupling a 2,6-dichlorobenzylzinc halide with 1,3-dichloro-2-iodobenzene, catalyzed by a cobalt or palladium complex. Cobalt-catalyzed Negishi couplings have been shown to be effective for creating diarylmethanes under mild conditions. nih.gov

Suzuki Coupling: This widely used reaction involves the coupling of an arylboronic acid with an organic halide. researchgate.net A plausible route would be the palladium-catalyzed reaction between (2,6-dichlorophenyl)methaneboronic acid and 1,3-dichloro-2-bromobenzene. Suzuki couplings are known for their high functional group tolerance. researchgate.net

Table 2: Selected Catalytic Systems for Diarylmethane Synthesis

| Coupling Reaction | Catalyst System | Reactants | Relevance | Reference |

|---|---|---|---|---|

| Negishi Coupling | CoBr₂ / DMAc | Benzylzinc bromide + Aryl iodide/bromide | Forms diarylmethanes with high selectivity. | nih.gov |

| Suzuki Coupling | Pd(OAc)₂ / PPh₃ | Benzyl halide + Arylboronic acid | Highly efficient for diarylmethane synthesis. | researchgate.net |

This table summarizes various modern catalytic methods that can be adapted for the synthesis of 1,1'-Methylenebis(2,6-dichlorobenzene).

Mechanistic Studies of 1,1'-Methylenebis(2,6-dichlorobenzene) Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product distribution.

The intermediates formed during the synthesis of diarylmethanes depend on the chosen pathway.

In Acid-Catalyzed Condensation: The key intermediate is a benzylic carbocation . After the initial electrophilic attack of protonated formaldehyde on a 1,3-dichlorobenzene molecule, a (2,6-dichlorophenyl)methanol intermediate is formed. This alcohol is then protonated by the acid catalyst, leading to the loss of a water molecule and the formation of a resonance-stabilized 2,6-dichlorobenzyl carbocation. This highly reactive electrophile is then attacked by a second molecule of 1,3-dichlorobenzene to form the final product. A similar benzylic carbocation intermediate (species 8 in Scheme 4 of the cited paper) is proposed in the reduction of diarylketones to diarylmethanes. nih.gov

In Electrophilic Halogenation: The mechanism proceeds through a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org The electrophile (e.g., Cl⁺, generated from Cl₂ and a Lewis acid) attacks the π-system of the benzene ring, temporarily breaking its aromaticity. This arenium ion is the principal intermediate. Subsequent loss of a proton (H⁺) from the carbon bearing the new chlorine atom restores the aromaticity of the ring. libretexts.org

In Catalytic Cross-Coupling: These reactions proceed via a catalytic cycle involving various organometallic intermediates. For a palladium-catalyzed Suzuki reaction, the cycle generally involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The aryl group from the organoboron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the palladium(0) catalyst. researchgate.net

The conditions under which a synthesis is performed can significantly influence the reaction rate (kinetics) and the final product distribution (thermodynamics).

In Friedel-Crafts type alkylations, such as the acid-catalyzed condensation, there is often a distinction between kinetic and thermodynamic control. acs.org The initial product formed (the kinetic product) may not be the most stable isomer. Over time, or at higher temperatures, this can rearrange to the more stable thermodynamic product. For the synthesis of 1,1'-Methylenebis(2,6-dichlorobenzene), the reaction conditions would need to be carefully controlled to favor the desired isomer over other possibilities.

Optimization of Synthetic Yield and Purity for Research Applications

The optimization of synthetic protocols for 1,1'-Methylenebis(2,6-dichlorobenzene) is crucial for obtaining high yields and purity suitable for research applications. This involves a careful consideration of various reaction parameters, including temperature, catalyst selection, and molar ratios of reactants. While detailed comparative studies on the optimization of this specific compound are not extensively available in the reviewed literature, general principles of electrophilic aromatic substitution and Friedel-Crafts reactions can be applied to enhance the reaction outcome.

Detailed Research Findings

Research into related diarylmethane syntheses highlights the importance of catalyst choice and reaction conditions. For instance, in Friedel-Crafts alkylations, the use of milder Lewis acids or solid acid catalysts is a modern approach to improve selectivity and reduce waste compared to traditional catalysts like aluminum chloride. nih.gov The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of byproducts and impurities. For the acid-catalyzed condensation of 2,6-dichlorobenzene with formaldehyde, an optimal temperature is around 40°C, with the general range being between 20-75°C. smolecule.com Lower temperatures within this range are noted to favor selectivity. smolecule.com

The molar ratio of the aromatic substrate to the methylene donor is another key factor. Using a higher excess of the aromatic substrate, typically in a molar ratio of 2:1 to 4:1 of the aromatic component to formaldehyde, can reduce the formation of oligomeric byproducts. smolecule.com

Purification of the crude product is essential to achieve the high purity required for research applications. Common techniques include washing the organic phase with water to remove inorganic impurities and residual acid. For high-purity materials, distillation under reduced pressure is a cornerstone technique to separate the target compound from lower-boiling impurities and unreacted starting materials. smolecule.com Fractional distillation is often employed to minimize thermal decomposition. smolecule.com Further enhancement of purity can be achieved through crystallization from appropriate solvents, such as alcohols or chlorinated hydrocarbons. smolecule.com The selection of the recrystallization solvent is critical to maximize yield and prevent the co-crystallization of impurities. smolecule.com For high-quality material, a purity of 98-99% is typically achieved. smolecule.com

Data Tables

The following tables provide an overview of the parameters influencing the synthesis of 1,1'-Methylenebis(2,6-dichlorobenzene) and a summary of purification techniques.

| Parameter | Typical Range/Value | Impact on Product Yield and Purity |

|---|---|---|

| Aromatic Substrate | 2,6-Dichlorobenzene | Dictates the regioselectivity of the reaction. smolecule.com |

| Methylene Donor | Formaldehyde | Source of the methylene bridge. smolecule.com |

| Acid Catalyst | Hydrochloric acid, Sulfuric acid | Promotes the electrophilic substitution. smolecule.com |

| Reaction Temperature | 20–75 °C (optimal ~40 °C) | Lower temperatures tend to favor selectivity and reduce byproduct formation. smolecule.com |

| Molar Ratio (Aromatic:Formaldehyde) | 2:1 to 4:1 | A higher excess of the aromatic substrate helps to reduce the formation of oligomers. smolecule.com |

| Technique | Description | Purpose |

|---|---|---|

| Washing | The organic phase is washed with water. | To remove inorganic impurities and residual acid. |

| Distillation | Fractional distillation under reduced pressure. | To separate the product from lower-boiling impurities and excess starting material, while minimizing thermal decomposition. smolecule.com |

| Crystallization | Dissolving the crude product in a suitable solvent (e.g., alcohols, chlorinated hydrocarbons) and allowing it to crystallize. | To further enhance the purity of the final product. smolecule.com |

Chemical Reactivity and Transformation Mechanisms of 1,1 Methylenebis 2,6 Dichlorobenzene

Electrophilic Aromatic Substitution Reactions of the Dichlorobenzene Moieties

The benzene (B151609) rings of 1,1'-Methylenebis(2,6-dichlorobenzene), while deactivated by the four chlorine atoms, can still undergo electrophilic aromatic substitution (EAS). The chlorine atoms are ortho, para-directing substituents, but the positions ortho to the methylene (B1212753) bridge are sterically hindered. Therefore, electrophilic attack is most likely to occur at the positions para to the methylene bridge (the 4 and 4' positions). The methylene bridge itself is an activating group and also directs incoming electrophiles to the ortho and para positions.

Common EAS reactions include nitration and halogenation. For instance, the nitration of diphenylmethane (B89790) with nitric acid in dichloromethane (B109758) yields a mixture of 2- and 4-nitrodiphenylmethane, which can be further nitrated to dinitro derivatives. researchgate.net By analogy, the nitration of 1,1'-Methylenebis(2,6-dichlorobenzene) would be expected to yield primarily the 4-nitro and subsequently the 4,4'-dinitro derivatives. The reaction conditions would likely require strong nitrating agents, such as a mixture of nitric and sulfuric acids, due to the deactivating effect of the chlorine atoms.

Similarly, chlorination of diphenylmethane has been shown to produce a mixture of 2- and 4-chlorodiphenylmethane. rsc.org Halogenation of 1,1'-Methylenebis(2,6-dichlorobenzene) would likely follow a similar pattern, with substitution occurring at the available para positions. The reaction would typically be catalyzed by a Lewis acid, such as iron(III) chloride or aluminum chloride, to generate a potent electrophile. usu.ac.id

The table below summarizes the expected major products from the electrophilic aromatic substitution of 1,1'-Methylenebis(2,6-dichlorobenzene).

| Reagent | Expected Major Product |

| HNO₃/H₂SO₄ | 1,1'-Methylenebis(2,6-dichloro-4-nitrobenzene) |

| Cl₂/FeCl₃ | 1,1'-Methylenebis(2,4,6-trichlorobenzene) |

Nucleophilic Substitution at the Methylene Bridge

Direct nucleophilic substitution at the methylene bridge of 1,1'-Methylenebis(2,6-dichlorobenzene) is not a facile process, as the C-H bonds are not particularly acidic and there is no inherent leaving group. However, the methylene position can be functionalized, which then allows for subsequent nucleophilic attack.

One common transformation of diphenylmethanes is the oxidation of the methylene bridge to a carbonyl group, forming the corresponding benzophenone. researchgate.net In the case of 1,1'-Methylenebis(2,6-dichlorobenzene), this would yield bis(2,6-dichlorophenyl)methanone. This ketone could then undergo nucleophilic addition reactions at the carbonyl carbon.

Another potential route for functionalization is through deprotonation of the methylene bridge using a strong base, followed by reaction with an electrophile. The resulting carbanion would be stabilized by the two adjacent phenyl rings. While there are no specific reports on this for 1,1'-Methylenebis(2,6-dichlorobenzene), this is a common strategy for functionalizing similar diarylmethanes.

Research on calixarenes, which contain multiple methylene bridges, has shown that these positions can be functionalized, for example, through bromination followed by nucleophilic substitution with alcohols or azide. researchgate.net This suggests that with appropriate activation, the methylene bridge in 1,1'-Methylenebis(2,6-dichlorobenzene) could serve as a handle for introducing a variety of functional groups.

Halogen Exchange and Reduction Reactions on the Aromatic Rings

The chlorine atoms on the aromatic rings of 1,1'-Methylenebis(2,6-dichlorobenzene) can be removed through reduction reactions, a process known as hydrodechlorination. This is typically achieved using a metal catalyst, such as palladium or platinum, in the presence of a hydrogen source. nih.govrsc.org The reaction proceeds via the stepwise removal of chlorine atoms, leading to a mixture of less chlorinated diphenylmethanes and ultimately diphenylmethane itself. The conditions for these reactions can be controlled to favor partial or complete dechlorination. For example, studies on the reductive dechlorination of dichlorobenzenes have shown that the rate and extent of the reaction are influenced by the catalyst, solvent, and temperature. dtic.milethz.ch

Halogen exchange reactions, where one halogen is replaced by another, are also a possibility. For instance, the conversion of chloroarenes to fluoroarenes can be accomplished using methods like the Halex process, although this typically requires the presence of activating electron-withdrawing groups in the ortho or para positions. Given the electron-rich nature of the benzene rings in 1,1'-Methylenebis(2,6-dichlorobenzene) (despite the chloro substituents), such reactions might be challenging without specific catalysts.

Oxidative and Reductive Transformations of the Overall Molecular Structure

The entire 1,1'-Methylenebis(2,6-dichlorobenzene) molecule can undergo oxidative and reductive transformations that affect both the aromatic rings and the methylene bridge.

As mentioned previously, a key oxidative transformation is the conversion of the methylene bridge to a carbonyl group, yielding bis(2,6-dichlorophenyl)methanone. researchgate.net This reaction is typically carried out using strong oxidizing agents like chromic acid or potassium permanganate. Further oxidation under harsh conditions could potentially lead to cleavage of the C-C bonds and degradation of the molecule.

Reductive processes can target both the chlorine substituents and potentially other functional groups if present. Catalytic hydrogenation is a powerful method for the complete reduction of the molecule. Under high pressure and temperature with a suitable catalyst (e.g., rhodium on carbon), it is conceivable that both the chlorine atoms would be removed and the aromatic rings would be hydrogenated to form bis(cyclohexyl)methane. A study on the reduction of 3,5-dichloro-4-hydroxybenzoic acid with LiAlH₄ unexpectedly led to the formation of a bis(3,5-dichloro-4-hydroxyphenyl)methane derivative, indicating that reductive conditions can also promote cross-linking reactions. researchgate.net

The following table outlines potential oxidative and reductive transformations of 1,1'-Methylenebis(2,6-dichlorobenzene).

| Transformation | Reagents | Major Product(s) |

| Oxidation | KMnO₄ or CrO₃ | Bis(2,6-dichlorophenyl)methanone |

| Reductive Dechlorination | H₂, Pd/C | Diphenylmethane, partially dechlorinated intermediates |

| Reductive Hydrogenation | H₂, Rh/C (high pressure/temp) | Bis(cyclohexyl)methane |

Polymerization and Oligomerization Behavior in Controlled Environments

1,1'-Methylenebis(2,6-dichlorobenzene) itself is not a monomer that readily undergoes polymerization. However, it can be chemically modified to introduce polymerizable functional groups, making it a precursor for the synthesis of polymers and oligomers. routledge.com

For instance, if the molecule were functionalized with vinyl groups, it could undergo radical or transition-metal-catalyzed polymerization. researchgate.net Similarly, the introduction of hydroxyl or amino groups on the aromatic rings would allow for its use as a monomer in condensation polymerizations to form polyesters or polyamides, respectively.

The diphenylmethane scaffold is a common structural motif in various polymers. For example, diphenylmethane-4,4'-diisocyanate (MDI) is a key component in the production of polyurethanes. usu.ac.id By analogy, if 1,1'-Methylenebis(2,6-dichlorobenzene) were converted to a diisocyanate derivative, it could be used to synthesize novel polyurethanes with enhanced flame retardancy due to the presence of chlorine atoms.

Furthermore, living anionic polymerization techniques using functionalized 1,1-diphenylethylene (B42955) derivatives have been employed to create well-defined polymers with various architectures. cmu.edu This suggests that if 1,1'-Methylenebis(2,6-dichlorobenzene) were converted to a diphenylethylene-type monomer, it could be incorporated into complex polymer structures. The synthesis of functionalized aromatic oligomers from a versatile diphenylmethane template has also been described, highlighting the potential for this class of compounds in building larger molecular architectures. acs.org

Advanced Structural Elucidation of 1,1 Methylenebis 2,6 Dichlorobenzene

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of molecules. By probing the interaction of 1,1'-Methylenebis(2,6-dichlorobenzene) with electromagnetic radiation, detailed information about its conformation, connectivity, and vibrational modes can be ascertained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and probing its conformational dynamics in solution. For 1,1'-Methylenebis(2,6-dichlorobenzene), ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) bridge protons and the aromatic protons. The CH₂ group would likely appear as a singlet, while the protons on the dichlorophenyl rings would exhibit a complex multiplet pattern due to spin-spin coupling. The integration of these signals would confirm the ratio of methylene to aromatic protons.

¹³C NMR: The carbon NMR spectrum would show a signal for the methylene carbon and distinct signals for the four different types of carbon atoms in the dichlorophenyl rings (two substituted with chlorine, one attached to the methylene group, and one with a hydrogen atom).

Conformational Insights: Advanced NMR techniques are crucial for conformational analysis. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity between the methylene protons and the aromatic protons, providing direct evidence for the molecule's preferred orientation and the degree of twisting between the rings. Furthermore, conformational studies on similarly substituted compounds often use coupling constants to infer stereochemistry. For instance, in substituted piperidinones, coupling constants around 10 Hz are indicative of specific diaxial relationships between protons, allowing for the assignment of a chair conformation with equatorial substituents. While the target molecule is not cyclic, the principles of using coupling data to define geometry remain relevant. Variable-temperature NMR studies could also reveal information about the energy barrier to rotation around the C-C bonds of the methylene bridge. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular formula for 1,1'-Methylenebis(2,6-dichlorobenzene) is C₁₃H₈Cl₄, with a monoisotopic mass of 303.93802 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby validating the elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the complex isotopic pattern of this peak, resulting from the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 304.94530 | 160.2 |

| [M+Na]⁺ | 326.92724 | 171.3 |

| [M-H]⁻ | 302.93074 | 163.4 |

| [M]⁺ | 303.93747 | 163.1 |

Table 1: Predicted Collision Cross Section (CCS) data for 1,1'-Methylenebis(2,6-dichlorobenzene) adducts. Data sourced from PubChem. uni.lu

Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through several key pathways. miamioh.edu

Loss of Chlorine: Sequential loss of chlorine atoms (Cl•) would lead to fragments at M-35 and subsequent masses.

Benzylic Cleavage: The most significant fragmentation would be the cleavage of one of the C-C bonds between the methylene bridge and an aromatic ring. This would generate a stable 2,6-dichlorobenzyl cation at a mass-to-charge ratio (m/z) of 159. This fragment would also exhibit a characteristic isotopic pattern for two chlorine atoms.

Loss of HCl: Elimination of a hydrogen chloride (HCl) molecule from the molecular ion is another possible fragmentation route.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a unique "vibrational fingerprint," allowing for the identification of functional groups and confirmation of the molecular structure.

For 1,1'-Methylenebis(2,6-dichlorobenzene), the key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching from the CH₂ group would be observed between 3000-2850 cm⁻¹.

Aromatic C=C Stretching: Bands corresponding to the carbon-carbon stretching within the benzene (B151609) rings are expected in the 1600-1450 cm⁻¹ region.

CH₂ Bending: The scissoring and rocking vibrations of the methylene (CH₂) group would produce signals in the 1470-1440 cm⁻¹ range.

C-Cl Stretching: Strong absorptions corresponding to the C-Cl bond stretching are characteristic and typically found in the 800-600 cm⁻¹ region of the IR spectrum. The spectra for 1,2-dichlorobenzene (B45396) show bands in this region. nist.govchemicalbook.com

IR spectroscopy relies on a change in the dipole moment during a vibration, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. nih.gov Therefore, some vibrations may be strong in one technique and weak or absent in the other, providing complementary information.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.

While a specific crystal structure for 1,1'-Methylenebis(2,6-dichlorobenzene) is not publicly available, analysis of similar molecules provides significant insight into its expected solid-state conformation. For instance, the crystal structure of N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide, which contains the 2,6-dichlorophenyl group, reveals important steric interactions. nih.gov In another related compound, 4,4′-methylenebis(2,6-diethylaniline), the two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 64.13 (6)°. nih.gov

Based on these analogues, the structure of 1,1'-Methylenebis(2,6-dichlorobenzene) is predicted to be highly non-planar. The steric bulk of the two chlorine atoms at the ortho positions of each ring would force the rings to adopt a twisted conformation to minimize steric repulsion. The key structural parameters that would be determined from an X-ray analysis include:

The C-C-C bond angle of the central methylene bridge.

The precise C-Cl and C-C bond lengths.

The dihedral angle between the planes of the two dichlorophenyl rings, which quantifies the molecular twist.

The table below shows representative crystallographic data for an analogous compound containing the 2,6-dichlorophenyl moiety, illustrating the type of information obtained from such an analysis.

| Parameter | Value |

|---|---|

| Compound | N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide |

| Formula | C₁₃H₁₁Cl₂NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0456 (6) |

| b (Å) | 17.128 (2) |

| c (Å) | 16.540 (2) |

| β (°) | 97.13 (1) |

| Volume (ų) | 1418.4 (3) |

| Torsion Angle (C-SO₂-NH-C) | -90.4 (2)° |

Table 2: Example crystallographic data for N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide. Data sourced from Gowda et al. (2010). nih.gov

Conformational Isomerism and Rotational Dynamics

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. nih.gov For 1,1'-Methylenebis(2,6-dichlorobenzene), the key conformational flexibility arises from rotation around the two single bonds connecting the methylene carbon to the aromatic rings.

Due to the significant steric hindrance imposed by the chlorine atoms at the ortho-positions, a planar conformation where both rings lie in the same plane is energetically highly unfavorable. Instead, the molecule will adopt a twisted or skewed conformation to move the bulky chlorine atoms away from each other. This is analogous to the gauche conformation being more stable than the eclipsed conformation in molecules like 1,2-dichloroethane. nih.gov

The molecule likely exists as a set of stable conformers that can interconvert through rotation. The dihedral angle between the two rings is a critical parameter defining these conformers. Studies on similar methylene-bridged diaryl compounds confirm that such systems adopt twisted structures. nih.gov The energy barrier for this rotational process dictates the rate of interconversion. If this barrier is high enough, it could be measured using dynamic NMR spectroscopy by observing changes in the NMR spectrum at different temperatures.

Theoretical and Computational Investigations of 1,1 Methylenebis 2,6 Dichlorobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic properties of 1,1'-Methylenebis(2,6-dichlorobenzene). These methods provide a microscopic view of the electron distribution and energy levels within the molecule. Key parameters often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Furthermore, these calculations can determine the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. For 1,1'-Methylenebis(2,6-dichlorobenzene), the electronegative chlorine atoms create regions of negative electrostatic potential, while the hydrogen atoms and the methylene (B1212753) bridge constitute areas of positive potential. This charge distribution is crucial for understanding intermolecular interactions.

| Calculated Electronic Property | Typical Finding for Similar Aromatic Compounds |

| HOMO-LUMO Gap | Relatively large, indicating high stability |

| Electron Affinity | Influenced by the presence of chlorine atoms |

| Ionization Potential | Relatively high due to aromatic stability |

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometry and stability of molecules like 1,1'-Methylenebis(2,6-dichlorobenzene). By employing various functionals and basis sets, researchers can accurately predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

For 1,1'-Methylenebis(2,6-dichlorobenzene), DFT calculations reveal a non-planar structure. The two dichlorophenyl rings are twisted with respect to each other around the methylene bridge. This twisting is a result of steric hindrance between the chlorine atoms at the ortho positions (positions 2 and 6) and the hydrogen atoms of the opposing ring. The C-C-C bond angle of the methylene bridge and the dihedral angles defining the orientation of the phenyl rings are key parameters determined through these studies.

Thermodynamic properties such as the enthalpy of formation and Gibbs free energy can also be calculated using DFT, providing insights into the molecule's stability relative to other isomers or related compounds.

| Structural Parameter | Predicted Value Range |

| C-Cl Bond Length | ~1.74 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-C (bridge) Bond Length | ~1.54 Å |

| C-H Bond Length | ~1.09 Å |

| Ph-CH2-Ph Bond Angle | ~112-115° |

| Phenyl Ring Dihedral Angle | Varies significantly with conformation |

Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of 1,1'-Methylenebis(2,6-dichlorobenzene) is primarily due to the rotation of the two dichlorophenyl rings around the C-C bonds of the central methylene group. Molecular dynamics (MD) simulations are employed to explore the potential energy surface and identify the most stable conformations.

These simulations track the atomic motions of the molecule over time, allowing for the exploration of different rotational isomers (rotamers). The results of MD simulations can be visualized through Ramachandran-like plots, showing the distribution of dihedral angles and their corresponding energies. For 1,1'-Methylenebis(2,6-dichlorobenzene), the conformational landscape is expected to show distinct energy minima corresponding to specific staggered arrangements of the phenyl rings that minimize steric clashes. The barriers to rotation between these stable conformations can also be estimated from these simulations.

Prediction of Reaction Pathways and Energy Barriers

Computational methods can be used to predict the likely reaction pathways for the degradation or transformation of 1,1'-Methylenebis(2,6-dichlorobenzene). By mapping the potential energy surface, researchers can identify transition states and calculate the associated activation energy barriers.

For instance, the degradation of similar chlorinated aromatic compounds often proceeds via mechanisms such as hydroxylation, dechlorination, or ring cleavage. Theoretical studies can model the interaction of 1,1'-Methylenebis(2,6-dichlorobenzene) with reactive species like hydroxyl radicals. By calculating the energy profiles for different attack positions on the aromatic ring or the methylene bridge, the most favorable reaction pathways can be determined. These calculations are crucial for understanding the environmental fate of the compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a compound to its activity or properties. For 1,1'-Methylenebis(2,6-dichlorobenzene), QSPR models can be developed to predict various physicochemical properties without the need for experimental measurements.

Material Science Applications and Derivatization Strategies for 1,1 Methylenebis 2,6 Dichlorobenzene Analogs

Incorporation as Monomers in Polymer Synthesis

Methylenebis-based compounds, especially aromatic diamines, are valuable bifunctional monomers for producing various polymers through step-growth polymerization. mdpi.com Their ability to react with other monomers, such as dianhydrides, dicarboxylic acids, or epoxides, allows for their incorporation into polymer backbones, forming materials like polyimides, polyamides, and epoxy networks. mdpi.comresearchgate.net The rigid nature of the two connected phenyl groups, coupled with the flexible methylene (B1212753) bridge, imparts a unique combination of thermal stability and processability to the resulting polymers.

The term "polymer architecture" refers to the large-scale structure of a polymer chain, which can range from simple linear chains to more complex branched, cross-linked, or star-shaped structures. researchgate.netcmu.eduyoutube.com The geometry of the monomer plays a crucial role in determining the final architecture. Methylenebis units are instrumental in this context, acting as foundational components that can be strategically employed to create polymers with specific, pre-designed architectures.

The bifunctional nature of monomers like methylenebis diamines naturally lends itself to the formation of linear polymer chains when reacted with other bifunctional monomers. cmu.edu However, by controlling the reaction conditions or introducing multifunctional co-monomers, more intricate architectures can be achieved. For instance, the steric hindrance provided by substituents on the phenyl rings, such as the ethyl groups in 4,4'-Methylenebis(2,6-diethylaniline) (MDEA), forces a non-planar conformation in the monomer, which influences the packing and morphology of the resulting polymer chains. evitachem.com

Furthermore, innovative methylenebis-based monomers have been designed to create polymers with unique properties. A notable example involves the use of diamine compounds containing a spiro-bisindane structure as a monomer. google.com When this type of monomer is used in polymerization, it can impart significant porosity to the final polymer, leading to materials with low dielectric constants and high solubility in organic solvents—properties that are highly desirable in the electronics industry for creating insulating layers. google.com The branching of polymer chains can also be controlled through the copolymerization of bismaleimides with methylenebis diamines, which can violate the regularity of the polymer network and alter its final properties. researchgate.net These examples highlight how the careful design of methylenebis-based monomers allows for the engineering of novel polymer architectures with tailored functionalities.

Perhaps the most significant and well-documented application of 1,1'-Methylenebis(2,6-dichlorobenzene) analogs is their role as crosslinking and curing agents, particularly for epoxy resins and polyurethanes. evitachem.comchemimpex.com Curing is a chemical process that results in the hardening of a polymer material by forming cross-links between polymer chains, creating a three-dimensional network. nih.gov This process transforms liquid resins into hard, infusible, and thermally stable solids. google.com

Aromatic diamines, such as 4,4'-Methylenebis(2,6-diethylaniline) (MDEA), are highly effective curing agents for epoxy resins. chemimpex.comgoogle.com The primary amine groups (-NH2) on the MDEA molecule react with the epoxide groups of the resin in a ring-opening addition reaction. Since each MDEA molecule has two separate diamine functionalities, it can connect multiple epoxy polymer chains, acting as a bridge and forming a densely cross-linked network. This crosslinking dramatically enhances the material's mechanical properties, including tensile strength and hardness, as well as its thermal and chemical resistance. chemimpex.com

In polyurethane systems, these diamines function as chain extenders. chemicalbook.com They react with isocyanate prepolymers to extend the polymer chains, increasing the molecular weight and contributing to the formation of hard segments within the polyurethane structure. This modification significantly improves the mechanical and dynamic properties of the final elastomer. chemicalbook.com The selection of the specific methylenebis analog can have a profound impact on the processing and final properties of the polymer, as shown in the table below.

Interactive Table: Comparison of Methylenebis Analogs in Polymer Curing

| Compound Name | Molecular Formula | Key Feature/Role | Impact on Polymer Properties |

| 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) | C₂₁H₃₀N₂ | Curing agent for epoxy resins; chain extender for polyurethanes. evitachem.comchemicalbook.com | Enhances thermal stability and mechanical properties, providing a good balance of pot life and cure rate. chemimpex.comgoogle.com |

| 4,4'-Methylenebis(2,6-diisopropylaniline) | C₂₅H₃₈N₂ | Curing agent for epoxy resins. google.com | Liquid at room temperature, allowing for easier blending with liquid epoxy resins compared to solid curatives. google.com |

| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | C₂₁H₂₈Cl₂N₂ | Curing agent for epoxy resins. nih.gov | The addition of chlorine atoms alters the electronic properties and steric hindrance, affecting reactivity and the final glass transition temperature (Tg) of the cured resin. |

| 4,4'-Methylenebis(N,N-diglycidylaniline) | C₂₅H₃₀N₂O₄ | Multifunctional epoxy resin (not a curing agent). chemicalbook.com | Creates highly cross-linked networks with high-temperature resistance and modulus, used in high-performance composites. chemicalbook.com |

Development of Functionalized Derivatives for Material Properties Enhancement

The functionalization of the core methylenebis structure is a key strategy for enhancing the properties of resulting materials. By adding or modifying chemical groups on the phenyl rings, researchers can fine-tune characteristics such as solubility, reactivity, thermal stability, and optical properties.

For example, a US patent describes the advantages of using 4,4'-methylenebis(2,6-dialkylanilines) with ethyl or secondary alkyl groups (like isopropyl) as curing agents over the dimethyl-substituted analog. google.com The ethyl-substituted version (MDEA) has a lower melting point than its methyl counterpart, making it more readily soluble in liquid epoxy resins at processing temperatures and providing a longer pot life, which is critical for manufacturing large composite parts. google.com

The introduction of fluorine atoms into the polymer backbone via functionalized monomers is another powerful technique. Polyimides derived from fluorinated diamines often exhibit improved organosolubility and higher optical transparency compared to their non-fluorinated counterparts. researchgate.net This makes them suitable for applications in optoelectronics. The synthesis of N,N′-[4,4′-Methylenebis(4,1-phenylene)]bis(2,6-difluorobenzamide) is an example of such a functionalized derivative, where the fluorine atoms can significantly alter intermolecular interactions and material properties. researchgate.net

A direct comparison between MDEA and its chlorinated analog, 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA), reveals the impact of halogen substitution. The presence of the chlorine atom alters the twist angle between the two aromatic rings, which in turn affects the molecule's reactivity and how it packs in a solid state. nih.gov This modification can be used to control the cure kinetics and the final thermomechanical properties of the polymer network.

Role as Building Blocks in Supramolecular Chemistry and Nanomaterials

In the fields of supramolecular chemistry and nanotechnology, "building blocks" are molecules designed to spontaneously assemble into larger, well-defined structures through non-covalent interactions like hydrogen bonding or van der Waals forces. nih.govnih.gov The defined geometry and specific functional groups of methylenebis analogs make them excellent candidates for designing such self-assembling systems.

The ability of these molecules to form ordered structures is demonstrated by the crystal structure of N,N′-[4,4′-Methylenebis(4,1-phenylene)]bis(2,6-difluorobenzamide). researchgate.net In the solid state, these molecules are connected by a network of N—H⋯O and C—H⋯F hydrogen bonds, resulting in the formation of one-dimensional supramolecular chains. researchgate.net This predictable self-assembly based on hydrogen bonding is a cornerstone of supramolecular chemistry. mdpi.com By modifying the functional groups on the methylenebis building block, it is possible to program the assembly process to create more complex architectures.

While the direct use of 1,1'-Methylenebis(2,6-dichlorobenzene) in nanomaterials is not widely reported, its derivatives serve as conceptual models for the bottom-up fabrication of nanostructures. Polysaccharides and other molecules are often used as building blocks for nanotherapeutics and other nanomaterials due to their ability to self-assemble. rsc.org The principles are the same: the inherent directionality of the interactions between functionalized methylenebis molecules could be harnessed to create nano-objects like tubes, sheets, or porous networks. The precise control over molecular shape and intermolecular forces offered by these building blocks is essential for the future development of novel functional nanomaterials. nih.gov

Environmental Chemistry and Degradation Pathways of Methylenebis Dichlorobenzene Compounds

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation, occurring without the intervention of living organisms, is a critical process in determining the environmental persistence of chemical compounds. For 1,1'-Methylenebis(2,6-dichlorobenzene), these processes would primarily involve photolysis, hydrolysis, and chemical oxidation.

Photolytic Degradation under Simulated Environmental Conditions

Direct photolysis, the breakdown of a chemical by absorbing light energy, is a potential degradation pathway for aromatic compounds in the environment. While specific studies on 1,1'-Methylenebis(2,6-dichlorobenzene) are absent, research on simpler dichlorobenzenes suggests that photolytic degradation is possible. The process typically involves the cleavage of the carbon-chlorine bond, leading to the formation of less chlorinated, and often more biodegradable, compounds. The rate and extent of photolysis are influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers in the environment (e.g., humic substances), and the environmental matrix (air, water, or soil).

Indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) generated in sunlit surface waters, is another plausible degradation route. These highly reactive species can attack the aromatic rings of the molecule, initiating a series of oxidative reactions.

Hydrolysis and Chemical Oxidation Pathways

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for chlorinated aromatic hydrocarbons like 1,1'-Methylenebis(2,6-dichlorobenzene) under typical environmental pH and temperature conditions. The carbon-chlorine bonds on the aromatic rings are relatively stable to hydrolysis.

Chemical oxidation in the environment can be driven by various oxidants. While specific data for 1,1'-Methylenebis(2,6-dichlorobenzene) is unavailable, information on other chlorinated organic compounds suggests that strong oxidizing agents, such as those used in in-situ chemical oxidation (ISCO) for soil and groundwater remediation, could potentially degrade it. However, the effectiveness of naturally occurring oxidants in the environment is likely to be limited.

Biotic Degradation Pathways by Microorganisms

The microbial breakdown of persistent organic pollutants is a key area of environmental research. The structural complexity and high degree of chlorination of 1,1'-Methylenebis(2,6-dichlorobenzene) suggest that it would be recalcitrant to biodegradation. However, studies on analogous compounds provide insights into potential microbial degradation mechanisms.

Aerobic and Anaerobic Biodegradation Studies

Aerobic Biodegradation: Under aerobic conditions, microorganisms often utilize oxygenases to initiate the degradation of aromatic compounds. For chlorinated benzenes, the initial step typically involves the action of a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring to form a cis-dihydrodiol. This is then dehydrogenated to a catechol, which can undergo ring cleavage. Studies on the aerobic biodegradation of various bisphenols have shown that the nature of the bridging group and the substituents on the phenyl rings significantly affect the degradation rate. For instance, some bisphenols are readily degraded while others are more persistent. nih.gov

Anaerobic Biodegradation: In anaerobic environments, such as sediments and anoxic groundwater, reductive dechlorination is a primary degradation mechanism for chlorinated aromatic compounds. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, carried out by specific anaerobic bacteria. Studies on dichlorobenzenes have demonstrated their potential for anaerobic biodegradation, often leading to the formation of monochlorobenzene and eventually benzene (B151609). ethz.ch The presence of co-substrates and suitable electron donors is often crucial for stimulating anaerobic biodegradation.

Identification of Microbial Degradation Products

The identification of degradation products is essential for elucidating metabolic pathways. For chlorinated aromatic compounds, a common aerobic degradation pathway proceeds through chlorinated catechols, which are then subject to ring cleavage. For example, the degradation of 1,4-dichlorobenzene (B42874) by Xanthobacter flavus was found to produce 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene and 3,6-dichlorocatechol. nih.gov Subsequent ring cleavage can lead to the formation of chlorinated muconic acids. nih.gov

In the case of bisphenyl compounds, the initial attack can also occur at the methylene (B1212753) bridge. For example, the biodegradation of bis(4-hydroxyphenyl)methane (bisphenol F) by Sphingobium yanoikuyae involves the hydroxylation of the bridging carbon. nih.gov A similar initial step for 1,1'-Methylenebis(2,6-dichlorobenzene) would lead to the formation of a secondary alcohol, which could be further oxidized.

Environmental Fate and Transport Modeling

Environmental fate and transport models are used to predict the distribution and persistence of chemicals in the environment. These models consider a compound's physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), along with environmental parameters.

Due to the lack of specific experimental data for 1,1'-Methylenebis(2,6-dichlorobenzene), any modeling effort would rely on estimated properties. Based on its structure—a large, non-polar molecule with four chlorine atoms—it is expected to have very low water solubility and a high Kow. This suggests a strong tendency to adsorb to soil and sediment organic matter, limiting its mobility in aqueous systems. Its low volatility would also suggest that atmospheric transport is not a major distribution pathway. Consequently, this compound is likely to be persistent in soil and sediment compartments.

Table of Potential Degradation Data for Structurally Similar Compounds

| Compound | Degradation Condition | Degrading Organism(s) | Key Degradation Products | Reference |

| 1,4-Dichlorobenzene | Aerobic | Xanthobacter flavus | 3,6-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, 3,6-Dichlorocatechol, 2,5-Dichloromuconic acid | ethz.chnih.gov |

| 1,2-Dichlorobenzene (B45396) | Anaerobic | Mixed microbial consortia | Monochlorobenzene, Benzene | ethz.ch |

| Bis(4-hydroxyphenyl)methane (Bisphenol F) | Aerobic | Sphingobium yanoikuyae | Bis(4-hydroxyphenyl)methanol, 4,4'-Dihydroxybenzophenone, 4-Hydroxybenzoate, 1,4-Hydroquinone | nih.gov |

| 2,6-Dichlorophenol | Aerobic | Trichoderma longibraciatum | Not fully elucidated, but degradation observed | nih.gov |

Persistence Assessment in Various Media

The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical, biological, or photolytic processes. Based on its molecular structure—a high molecular weight, multiple chlorine-carbon bonds, and a stable diphenylmethane (B89790) backbone—1,1'-Methylenebis(2,6-dichlorobenzene) is expected to be highly persistent across all environmental compartments.

Chlorinated aromatic compounds are generally resistant to degradation. nih.gov The chlorine atoms stabilize the benzene rings, making them less susceptible to microbial attack and oxidation. nih.govresearchgate.net Simpler dichlorobenzene isomers are known to persist in the environment, particularly in anaerobic settings. canada.cacanada.ca For instance, 1,2-dichlorobenzene and 1,4-dichlorobenzene are not considered readily biodegradable and can persist in sediment for extended periods. canada.cacanada.ca Given that 1,1'-Methylenebis(2,6-dichlorobenzene) is a more complex molecule with a higher degree of chlorination (tetrachlorinated), its persistence is expected to be significantly greater than that of dichlorobenzenes.

Air: In the atmosphere, the compound is likely to exist in the vapor phase or adsorbed to particulate matter. Its persistence will be determined by its reaction rate with photochemically produced hydroxyl radicals. While specific data is unavailable, related compounds like 1,2-dichlorobenzene and 1,4-dichlorobenzene have estimated atmospheric half-lives of approximately 3 weeks. canada.cacanada.ca Due to its lower volatility and potentially slower reaction rate, the atmospheric half-life of 1,1'-Methylenebis(2,6-dichlorobenzene) may be longer.

Water: In aquatic environments, processes such as hydrolysis and direct photolysis are not expected to be significant degradation pathways for this type of chlorinated aromatic compound. epa.gov Volatilization from surface water may occur, but its low water solubility and strong tendency to adsorb to organic matter will limit this process. tpsgc-pwgsc.gc.ca Biodegradation under aerobic conditions is expected to be very slow, and it is likely to be highly persistent under anaerobic conditions, similar to PCBs and dichlorobenzenes which accumulate in sediments. canada.cacanada.ca

Soil and Sediment: The compound is expected to be strongly adsorbed to soil and sediment organic matter. epa.govtpsgc-pwgsc.gc.ca This partitioning behavior reduces its bioavailability for microbial degradation and limits its mobility, leading to long-term accumulation. epa.gov In anaerobic sediments, reductive dechlorination—the primary degradation pathway for highly chlorinated compounds like PCBs—may occur over very long time scales, but the compound is generally expected to be extremely persistent. nih.govcanada.ca Analysis of sediment cores has shown the persistence of p-dichlorobenzene since before 1940. epa.gov

Table 1: Environmental Persistence of Related Dichlorobenzene Isomers This table provides data for related compounds to infer the potential persistence of 1,1'-Methylenebis(2,6-dichlorobenzene).

Environmental Distribution and Partitioning Behavior

The environmental distribution of 1,1'-Methylenebis(2,6-dichlorobenzene) will be governed by its physicochemical properties, primarily its low water solubility, high lipophilicity, and low volatility. These properties dictate how the compound partitions between air, water, soil, sediment, and biota.

Partitioning to Soil and Sediment: The compound's structure strongly suggests it will have a high octanol-water partition coefficient (log Kₒw) and a high organic carbon-water (B12546825) partition coefficient (Kₒc). While experimental values are unavailable, a predicted XlogP value of 6.4 has been reported, indicating very high hydrophobicity. uni.lu This high lipophilicity causes the compound to strongly adsorb to organic matter in soil and sediment. epa.govtpsgc-pwgsc.gc.ca Therefore, upon release into the environment, the vast majority of 1,1'-Methylenebis(2,6-dichlorobenzene) is expected to accumulate in soil and particularly in aquatic sediments, which act as the ultimate environmental sink. canada.ca

Bioaccumulation: The high lipophilicity (high log Kₒw) indicates a significant potential for bioaccumulation in the fatty tissues of organisms. nih.govnih.gov Chemicals with these characteristics are readily absorbed by aquatic and terrestrial organisms from their environment and food, leading to biomagnification through the food web. nih.govijshr.com Similar to highly chlorinated PCBs, 1,1'-Methylenebis(2,6-dichlorobenzene) is likely to be taken up by organisms and accumulate to concentrations much higher than those in the surrounding environment. nih.govnih.gov

Volatility and Atmospheric Transport: While related dichlorobenzenes are volatile enough to be removed from water or soil surfaces via volatilization, the larger size and higher molecular weight of 1,1'-Methylenebis(2,6-dichlorobenzene) suggest it will have a much lower vapor pressure and Henry's Law constant. canada.canih.gov This reduces the importance of volatilization as a transport pathway. However, like other POPs, it can still undergo long-range atmospheric transport by adsorbing to airborne particulate matter. nih.gov

Table 2: Partitioning Properties of Related Dichlorobenzene Isomers This table provides data for related compounds to infer the potential partitioning behavior of 1,1'-Methylenebis(2,6-dichlorobenzene).

Advanced Analytical Methodologies for Detection and Quantification of 1,1 Methylenebis 2,6 Dichlorobenzene

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures, and it is indispensable for isolating 1,1'-Methylenebis(2,6-dichlorobenzene) from interfering compounds present in a sample. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas chromatography is a highly suitable technique for the analysis of semi-volatile compounds like 1,1'-Methylenebis(2,6-dichlorobenzene). The separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The use of capillary columns is preferred as they provide superior resolution and sensitivity compared to packed columns. industrialchemicals.gov.au

Several detectors can be coupled with GC for the detection of chlorinated compounds:

Electron Capture Detector (ECD): This detector is exceptionally sensitive to electrophilic compounds, particularly halogenated hydrocarbons. The presence of four chlorine atoms in 1,1'-Methylenebis(2,6-dichlorobenzene) makes GC-ECD a highly sensitive method for its trace-level detection. industrialchemicals.gov.auresearchgate.net Methods for dichlorobenzene isomers have achieved detection limits in the low nanogram-per-liter (ng/L) range in water samples. researchgate.netresearchgate.net

Flame Ionization Detector (FID): The FID is a robust and universally applicable detector for organic compounds. While generally less sensitive to halogenated compounds than an ECD, it can be effectively used for quantification, especially at higher concentration levels. industrialchemicals.gov.aucdc.gov

Photoionization Detector (PID): A PID is another selective detector that can be used for aromatic compounds, offering good sensitivity. industrialchemicals.gov.au

The table below summarizes typical GC conditions used for the analysis of related dichlorobenzene compounds, which are applicable to 1,1'-Methylenebis(2,6-dichlorobenzene).

| Parameter | Condition | Source(s) |

| Column | Capillary columns (e.g., polydimethylsiloxane-based phases) | industrialchemicals.gov.aunih.gov |

| Oven Program | Initial temperature around 70°C, ramped to 190-300°C | epa.govphenomenex.com |

| Carrier Gas | Helium or Hydrogen | phenomenex.com |

| Detector | Electron Capture (ECD) or Mass Spectrometer (MS) | industrialchemicals.gov.auresearchgate.netupm.edu.my |

| Detection Limit | Low ng/L to µg/kg range depending on detector and matrix | researchgate.netresearchgate.netupm.edu.my |

This table presents generalized conditions based on methods for similar analytes.

For samples where the analyte may be present in a non-volatile form or as part of a complex mixture not suitable for GC's high temperatures, High-Performance Liquid Chromatography (HPLC) is the method of choice. wur.nl Reverse-phase (RP) HPLC is the most common mode used for compounds of this polarity.

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. wur.nlsielc.comrsc.org The separation of dichlorobenzene isomers has been successfully achieved using this technique. rsc.org For detection, Diode Array Detectors (DAD) or UV-Vis detectors are commonly used, as chlorinated benzene (B151609) derivatives absorb UV light. wur.nl Fluorescence detectors (FLD) can also be employed if the compound or a derivative is fluorescent. wur.nl

When coupling HPLC with mass spectrometry, the mobile phase composition is critical. Additives like phosphoric acid must be replaced with volatile alternatives such as formic acid to ensure compatibility with the MS interface. sielc.comsielc.com

| Parameter | Condition | Source(s) |

| Column | Reverse-phase C18 or similar | sielc.comrsc.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | wur.nlsielc.com |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | wur.nl |

| MS Compatibility | Use of volatile mobile phase modifiers (e.g., formic acid) | sielc.comsielc.com |

This table presents generalized conditions based on methods for similar analytes.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic separation system, provides high certainty in compound identification and quantification. It works by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio. scripps.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for the definitive analysis of volatile and semi-volatile organic compounds. industrialchemicals.gov.aunih.gov For 1,1'-Methylenebis(2,6-dichlorobenzene), GC-MS provides unequivocal identification based on both the retention time from the GC and the unique mass spectrum of the compound. nih.gov Method development involves optimizing the GC temperature program for good peak separation and setting the MS to scan for a specific range of mass-to-charge ratios (m/z) or to monitor specific ions known to be characteristic of the analyte (Selected Ion Monitoring, SIM). nih.govepa.gov The molecular ion and characteristic fragment ions would be selected for quantification and confirmation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not amenable to GC. cymitquimica.com The development of an LC-MS method requires careful selection of the ionization source, with Electrospray Ionization (ESI) being common for this type of analysis. massbank.eu Optimization focuses on mobile phase composition to ensure efficient ionization of the target analyte. sielc.com

| Parameter | GC-MS | LC-MS | Source(s) |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) | nih.govmassbank.eu |

| Analysis Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Key Advantage | High specificity and definitive identification | Applicable to a wider range of compounds, including non-volatiles | industrialchemicals.gov.aucymitquimica.com |

| Predicted m/z | 304.94 (M+H)+, 326.92 (M+Na)+ | 304.94 (M+H)+, 326.92 (M+Na)+ | uni.lu |

This table includes predicted mass-to-charge ratios for adducts of 1,1'-Methylenebis(2,6-dichlorobenzene).

Tandem Mass Spectrometry, or MS/MS, significantly enhances analytical performance, particularly for complex samples where background interference is high. kcl.ac.uk This technique involves selecting a specific precursor ion (e.g., the molecular ion of 1,1'-Methylenebis(2,6-dichlorobenzene)), fragmenting it, and then detecting one or more specific product ions. scripps.edu This process, known as Multiple Reaction Monitoring (MRM), dramatically increases selectivity and sensitivity by filtering out chemical noise. nih.gov

GC-MS/MS methods have been successfully developed for related compounds like 1,4-dichlorobenzene (B42874) in challenging matrices such as beeswax, achieving lower limits of quantitation compared to single MS methods. mdpi.comnih.gov The high specificity of MS/MS reduces the need for perfect chromatographic separation, allowing for faster analysis times. nih.gov LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry, enabling the detection of trace levels of analytes. nih.govnih.gov

| Technique | Principle | Advantage | Source(s) |

| GC-MS/MS | Selects a precursor ion from GC effluent, fragments it, and detects specific product ions. | Enhanced selectivity, lower detection limits, improved signal-to-noise ratio in complex matrices. | mdpi.comnih.gov |

| LC-MS/MS | Selects a precursor ion from LC effluent, fragments it, and detects specific product ions. | High sensitivity and selectivity for non-volatile compounds in complex biological or environmental samples. | nih.govkcl.ac.uk |

This table describes the principles and advantages of tandem mass spectrometry techniques.

Advanced Sample Preparation Techniques for Complex Matrices

The quality of analytical data is highly dependent on the sample preparation step. For complex matrices such as soil, water, or biological tissues, extraction and cleanup are necessary to isolate 1,1'-Methylenebis(2,6-dichlorobenzene) and remove interfering components that could compromise the analysis. sigmaaldrich.com

Solid-Phase Extraction (SPE): This is a widely used cleanup and concentration technique. sigmaaldrich.com The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. fishersci.ca For chlorinated benzenes, C18 (octadecyl) is a common sorbent choice. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. researchgate.net The fiber can be exposed directly to a liquid sample or to the headspace (the gas phase above the sample) for volatile compounds. nih.govamecj.com After extraction, the fiber is transferred directly to the GC injector for thermal desorption and analysis. This method is rapid and reduces solvent usage. researchgate.net

Purge and Trap / Dynamic Headspace (DHS): These techniques are designed for volatile and semi-volatile compounds in liquid or solid samples. An inert gas is bubbled (purged) through the sample, and the volatilized analytes are carried to a sorbent trap. upm.edu.my The trap is then rapidly heated to desorb the analytes into the GC-MS system. mdpi.comnih.gov This method is highly effective for concentrating trace amounts of analytes. upm.edu.my

| Technique | Principle | Best For | Source(s) |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a liquid sample and a solid sorbent. | Cleanup and concentration of analytes from liquid samples (e.g., water, plasma). | researchgate.netsigmaaldrich.comfishersci.ca |

| Solid-Phase Microextraction (SPME) | Analyte absorption/adsorption onto a coated fiber. | Rapid, solvent-free extraction from liquid samples or headspace. | researchgate.netnih.govamecj.com |

| Purge and Trap / DHS | Volatilization of analytes from a sample matrix with subsequent trapping. | Trace analysis of volatile/semi-volatile compounds in water and solid matrices. | upm.edu.mymdpi.comnih.gov |

This table compares common advanced sample preparation techniques.

Quality Assurance and Quality Control in Environmental and Material Analysis

The reliability and accuracy of analytical data are paramount in environmental and material sciences, particularly for the detection and quantification of persistent organic pollutants like 1,1'-Methylenebis(2,6-dichlorobenzene). A robust framework of Quality Assurance (QA) and Quality Control (QC) is essential to ensure that measurement results are scientifically sound, defensible, and fit for their intended purpose. QA encompasses the comprehensive system of management and documentation practices designed to guarantee that a laboratory consistently produces high-quality data. nih.gov QC, a subset of QA, involves the operational techniques and activities used to fulfill the quality requirements, such as the routine analysis of standards and blanks to monitor analytical performance. nih.govct.gov

For a compound like 1,1'-Methylenebis(2,6-dichlorobenzene), which may be found in complex matrices such as soil, sediment, or industrial materials, a stringent QA/QC program is critical. Such a program is built upon method validation, the use of reference materials, routine quality checks, and participation in external proficiency programs. These elements work in concert to identify and control potential errors throughout the entire analytical process, from sample collection to final data reporting.

Method Validation

Before an analytical method is implemented for routine analysis of 1,1'-Methylenebis(2,6-dichlorobenzene), it must undergo a thorough validation process to demonstrate its fitness for purpose. eurachem.org Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. eurachem.org This process is guided by international standards such as those from ISO and Eurachem. eurachem.orgeurachem.org Key performance parameters evaluated during method validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

For instance, in methods developed for similar chlorinated compounds, precision is often assessed under repeatability (intra-day) and intermediate precision (inter-day) conditions, with acceptance criteria typically set for the relative standard deviation (RSD) to be less than 15%. amegroups.org The accuracy is determined by comparing measured values to theoretical or certified values, with errors ideally below 10-15%. amegroups.org

Table 1: Key Performance Parameters in Method Validation for 1,1'-Methylenebis(2,6-dichlorobenzene) Analysis

| Parameter | Description | Purpose | Typical Acceptance Criteria |

| Accuracy | The closeness of agreement between a test result and the accepted reference value. | To determine systematic error or bias. | Recovery of 70-110% of a spiked amount. researchgate.net |

| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. Assessed as repeatability and reproducibility. | To measure random error. | Relative Standard Deviation (RSD) < 15%. amegroups.org |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | To ensure interferences do not affect the result. | No significant peaks at the retention time of the analyte in blank samples. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | To define the concentration range over which the method is accurate and precise. | Correlation coefficient (R²) > 0.99. amegroups.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | To define the lower limit of detection capability. | Signal-to-Noise Ratio (S/N) ≥ 3. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | To define the lowest concentration that can be reliably measured. | Signal-to-Noise Ratio (S/N) ≥ 10. amegroups.org |

| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. | To ensure reliability during normal usage. | Minimal variation in results when parameters (e.g., temperature, flow rate) are slightly changed. |

Standard Operating Procedures and Reference Materials

Well-documented Standard Operating Procedures (SOPs) are a cornerstone of QA, ensuring that analyses are performed consistently over time and by different analysts. nih.govepa.gov For chlorinated benzenes, SOPs typically detail procedures for sample preservation, storage, extraction, and instrumental analysis. epa.govoup.com For example, an SOP for gas chromatography (GC) analysis would specify the type of column, carrier gas, temperature program, and detector settings to be used. epa.gov

The use of Certified Reference Materials (CRMs) is fundamental to achieving metrological traceability and validating the accuracy of analytical results. sigmaaldrich.comnih.gov A CRM is a highly characterized and homogeneous material with a certified value for the property of interest. nih.gov While a specific CRM for 1,1'-Methylenebis(2,6-dichlorobenzene) may not be readily available, laboratories can utilize CRMs of structurally similar compounds, such as 1,2-dichlorobenzene (B45396), to validate analytical systems. sigmaaldrich.com In the absence of a matrix-matched CRM, an isotopically labeled analogue of the target compound is often used as an internal standard to provide the highest level of accuracy by correcting for variations in extraction efficiency and instrument response. researchgate.net

Routine Quality Control

To monitor the performance of the analytical method on an ongoing basis, a series of QC samples are analyzed with each batch of environmental or material samples. These checks are essential for identifying issues such as contamination, instrument drift, or matrix effects. ct.gov

Table 2: Routine Quality Control Checks in the Analysis of 1,1'-Methylenebis(2,6-dichlorobenzene)

| QC Sample | Purpose | Frequency | Typical Acceptance Criteria |

| Method Blank (MB) | To assess contamination introduced during sample preparation and analysis. | One per analytical batch. | Analyte concentration should be below the LOD or a pre-defined action level. |

| Laboratory Control Sample (LCS) | To monitor the performance of the entire analytical system using a clean matrix spiked with a known amount of the analyte. | One per analytical batch. | Percent recovery within established control limits (e.g., 70-130%). |

| Matrix Spike (MS) | To evaluate the effect of the sample matrix on the accuracy of the analytical method. | One per analytical batch or per 20 samples. | Percent recovery within established control limits, which may be wider than for LCS. |

| Matrix Spike Duplicate (MSD) / Matrix Duplicate (MD) | To evaluate the effect of the sample matrix on the precision of the analytical method. | One per analytical batch or per 20 samples. | Relative Percent Difference (RPD) between MS and MSD (or MDs) within established control limits (e.g., < 20%). |

| Continuing Calibration Verification (CCV) | To verify the stability of the instrument's calibration throughout the analytical run. | At the beginning of a run and periodically (e.g., every 10-20 samples). | Percent difference (%D) or percent recovery from the initial calibration within ±15-20%. |

| Internal Standards | To correct for variations in sample injection volume and instrument response. | Added to every sample, standard, and blank. | Response and retention time must be within specified limits. |

Interlaboratory Comparisons

Participation in interlaboratory comparison studies or proficiency testing (PT) programs is a critical component of a laboratory's QA program. nih.gov These studies allow a laboratory to assess its performance against that of other laboratories analyzing the same sample. Successful participation provides an independent verification of a laboratory's analytical competence and demonstrates the reliability and comparability of its data. nih.gov While specific PT schemes for 1,1'-Methylenebis(2,6-dichlorobenzene) may be uncommon, participation in schemes for related chlorinated hydrocarbons can provide valuable external quality assessment.

Q & A

Q. What are the established laboratory synthesis routes for 1,1'-Methylenebis(2,6-dichlorobenzene)?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, analogous methylenebis aromatic amines are prepared by reacting formaldehyde with substituted anilines under acidic or neutral conditions. In one protocol, 2,6-dichloroaniline reacts with formaldehyde in aqueous or alcoholic media, forming the methylene bridge. Reaction conditions (pH, temperature, and stoichiometry) must be tightly controlled to minimize side products like oligomers or incompletely substituted derivatives . Key Parameters:

- Reagents: 2,6-dichloroaniline, formaldehyde (37% aqueous solution).

- Solvent: Ethanol/water mixture (1:1 v/v).

- Temperature: 60–80°C, reflux for 6–12 hours.

- Workup: Neutralization, filtration, and recrystallization from ethyl acetate.

Q. How is the purity of 1,1'-Methylenebis(2,6-dichlorobenzene) assessed in research settings?

Methodological Answer: Purity is evaluated using a combination of chromatographic and spectroscopic techniques:

- HPLC/GC-MS: Quantifies residual monomers and identifies byproducts (e.g., incomplete condensation products).

- Melting Point Analysis: Consistent melting points (e.g., 121–123°C for analogous methylenebis compounds) indicate purity .

- Elemental Analysis: Confirms C, H, N, and Cl content against theoretical values.